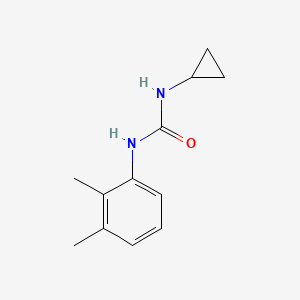![molecular formula C22H30N2 B5310452 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline, also known as BAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to bind to proteins and DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline in lab experiments is its versatility. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be used as a fluorescent probe, a catalyst, or a potential drug candidate, depending on the research question. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its potential as a fluorescent probe for imaging applications, such as in vivo imaging of tumors. Additionally, further studies are needed to fully understand the mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline and its interactions with specific targets in cells.
Méthodes De Synthèse
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be synthesized through a reaction between 4-dimethylaminobenzaldehyde and N-benzyl-N-butylamine in the presence of acetic acid. The reaction produces a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been widely studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been used as a building block for the synthesis of new fluorescent dyes and polymers. In catalysis, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to be an effective catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In biomedical research, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been investigated for its potential use as a fluorescent probe for imaging and as a potential drug candidate for various diseases.
Propriétés
IUPAC Name |
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-4-5-17-24(19-21-10-7-6-8-11-21)18-9-12-20-13-15-22(16-14-20)23(2)3/h6-16H,4-5,17-19H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSMYUZMUIOJQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
